molecular formula C8H9N3 B13038414 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine

Cat. No.: B13038414
M. Wt: 147.18 g/mol
InChI Key: FCYCDEVQRMMMGW-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine is a fused heterocyclic compound comprising an imidazole ring fused to a pyridine ring at the [4,5-C] position.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4,6-dimethyl-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-5-3-7-8(6(2)11-5)10-4-9-7/h3-4H,1-2H3,(H,9,10)

InChI Key

FCYCDEVQRMMMGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)C)N=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine typically involves the reaction of pyridine-3,4-diamine with various aldehydes or ketones under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions . This reaction complies with the principles of green chemistry as it does not use toxic solvents, transition metals, or strong acids.

Industrial Production Methods

Industrial production methods for 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, phase transfer catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazopyridine derivatives.

Scientific Research Applications

4,6-Dimethyl-3H-imidazo[4,5-C]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-3H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor positive allosteric modulator, it enhances the activity of the GABA A receptor, leading to increased inhibitory neurotransmission in the central nervous system . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Core Scaffold Variations

  • Imidazo[4,5-b]pyridine vs. Imidazo[4,5-c]pyridine :
    The position of the imidazole ring fusion (b vs. c) significantly impacts selectivity. For example, the 3H-imidazo[4,5-b]pyridine scaffold demonstrates superior TYK2 kinase selectivity over JAK1 compared to the 1H-imidazo[4,5-c]pyridine series. This difference is attributed to subtle variations in binding interactions within kinase active sites .
  • Substituent Positioning :
    In matched pairs (e.g., compounds 10 and 11 ), cyclopropane carboxamide substituents at C4 (imidazo[4,5-b]pyridine) versus C7 (imidazo[4,5-c]pyridine) result in a 21-fold improvement in JAK1/TYK2 selectivity, highlighting the critical role of substituent placement .

Key Substituent Effects

  • Chlorine Substitutions: 4,6-Dichloro-3H-imidazo[4,5-c]pyridine () exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) and serves as a precursor for antiviral and antibacterial agents .
  • Methyl and Acetyl Groups :
    Methyl substituents (e.g., 7-methyl-3H-imidazo[4,5-c]pyridine) improve metabolic stability by shielding reactive sites from oxidation . Acetylated derivatives like 4-acetylimidazo[4,5-c]pyridine () exhibit altered electronic properties, which may influence binding to target proteins .

Kinase Inhibition

  • TYK2/JAK1 Selectivity :
    Imidazo[4,5-b]pyridine derivatives (e.g., compound 11 ) show >20-fold selectivity for TYK2 over JAK1, whereas imidazo[4,5-c]pyridine analogs exhibit weaker selectivity. Docking studies suggest similar binding modes in both kinases, but steric clashes in JAK1 reduce affinity for the [4,5-b] scaffold .
  • Antiplasmodial Activity :
    A 2,6-disubstituted imidazo[4,5-c]pyridine (MMV675939) demonstrates potent antiplasmodial activity, linked to genetic variations in Plasmodium falciparum ABC transporters .

Antiviral Activity

  • Imidazo[4,5-c]pyridine derivatives like compound 30 (EC₅₀ = 0.004 µM) inhibit HCV replication via replication complex targeting, outperforming imidazo[4,5-b]pyridines in potency .

Physicochemical and Pharmacokinetic Properties

Compound cLogD Solubility Selectivity (TYK2/JAK1) Key Application Reference
4,6-Dimethyl-3H-imidazo[4,5-C]pyridine* ~2.5† Moderate (DMSO) N/A Kinase inhibitor precursor N/A
4,6-Dichloro-3H-imidazo[4,5-C]pyridine 3.1 Soluble in DMSO N/A Antiviral synthesis
7-Methyl-3H-imidazo[4,5-C]pyridine 1.8 High (aqueous) N/A Metabolic stability
MMV675939 (2,6-disubstituted) 4.2 Low Antiplasmodial (SI > 10) Antimalarial
Compound 30 (HCV inhibitor) 2.9 Moderate EC₅₀ = 0.004 µM Antiviral

*Predicted based on analogs; †Estimated using SimulationPlus .

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